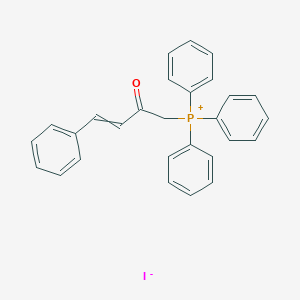
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide is a chemical compound that features a unique combination of a phosphonium ion and an α,β-unsaturated ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an α,β-unsaturated ketone, such as benzylideneacetone. The reaction is carried out in the presence of an iodinating agent, such as iodine or hydroiodic acid, under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Reactants: Triphenylphosphine, benzylideneacetone, iodine.
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or toluene, and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The α,β-unsaturated ketone moiety can undergo nucleophilic addition reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines, thiols, or alcohols are used under mild conditions, typically at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to prevent over-oxidation.
Substitution: Halide exchange reactions are carried out using halide salts such as sodium bromide or potassium chloride in polar solvents like acetonitrile.
Major Products Formed
Nucleophilic Addition: The major products are the corresponding adducts formed by the addition of nucleophiles to the α,β-unsaturated ketone.
Oxidation: The major product is the phosphine oxide derivative.
Substitution: The major products are the substituted phosphonium salts.
科学的研究の応用
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a catalyst or catalyst precursor in various organic reactions, such as the Wittig reaction and the Staudinger reaction.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and photoactive materials.
作用機序
The mechanism of action of (2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide involves its ability to act as a nucleophile and electrophile in various chemical reactions. The phosphonium ion can stabilize negative charges, making it a useful intermediate in reactions involving carbanions. The α,β-unsaturated ketone moiety can undergo nucleophilic addition reactions, forming stable adducts with nucleophiles. The compound’s ability to form stable complexes with biological molecules also makes it useful in biological studies.
類似化合物との比較
Similar Compounds
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium chloride: Similar in structure but contains a chloride ion instead of an iodide ion.
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium fluoride: Similar in structure but contains a fluoride ion instead of an iodide ion.
Uniqueness
(2-Oxo-4-phenylbut-3-en-1-yl)(triphenyl)phosphanium iodide is unique due to its specific combination of a phosphonium ion and an α,β-unsaturated ketone. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with various nucleophiles and biological molecules. The presence of the iodide ion also imparts unique reactivity compared to other halide analogs.
特性
CAS番号 |
61553-38-6 |
|---|---|
分子式 |
C28H24IOP |
分子量 |
534.4 g/mol |
IUPAC名 |
(2-oxo-4-phenylbut-3-enyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H24OP.HI/c29-25(22-21-24-13-5-1-6-14-24)23-30(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-22H,23H2;1H/q+1;/p-1 |
InChIキー |
ASGFUHIOLCESRV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



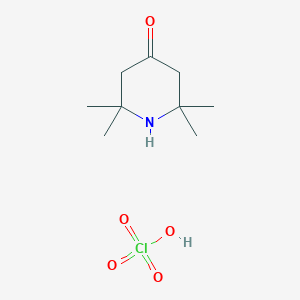
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
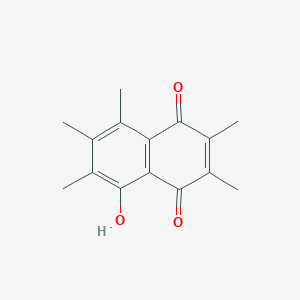

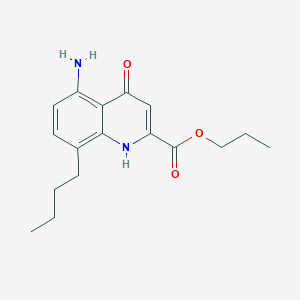
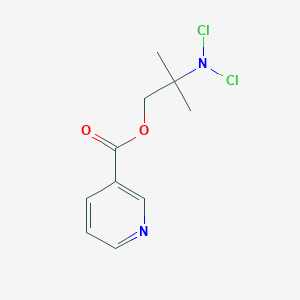
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)


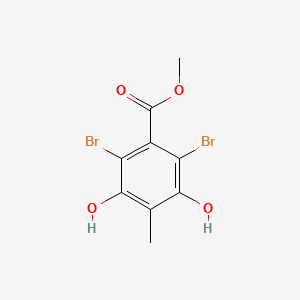

![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
